3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
Overview
Description
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methyl group at the 5-position, and an N-(2-methylpropyl) substituent on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide typically involves the following steps:
Methylation: The methyl group at the 5-position can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and methylated benzene derivative with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The amide group can form hydrogen bonds with biological macromolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methyl-5-nitrobenzamide: Similar structure but with a nitro group instead of a methyl group.
3-Bromo-N-pentylbenzamide: Similar structure but with a pentyl group instead of a 2-methylpropyl group.
3-Bromo-1-N-methylbenzamide: Similar structure but without the methyl group at the 5-position.
Uniqueness
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Biological Activity
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromine atom and a branched alkyl group significantly influences its chemical reactivity and biological interactions.
Antitumor Activity
Research indicates that benzamide derivatives, including this compound, exhibit notable antitumor properties. A study demonstrated that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival.
- Modulation of Receptor Activity : The structural features allow for interaction with various receptors, potentially modulating their activity.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, it was found to reduce cell viability in breast and lung cancer models by inducing apoptosis through caspase activation.
- Animal Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment.
Comparative Analysis
A comparison with other benzamide derivatives highlights the unique properties of this compound:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Bromine substitution, branched alkyl group | Antitumor activity, apoptosis induction |
N-(4-chlorophenyl)benzamide | Chlorine substitution | Moderate cytotoxicity |
N-(2-hydroxyphenyl)benzamide | Hydroxyl group presence | Neuroprotective effects |
Research Findings
Recent studies have revealed that compounds similar to this compound can also exhibit neuroprotective effects. For example, benzamides have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Properties
IUPAC Name |
3-bromo-5-methyl-N-(2-methylpropyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGYJLBCEYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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